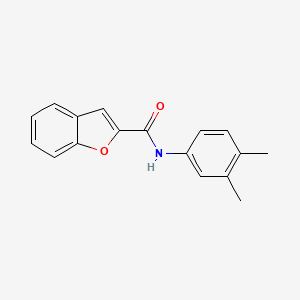

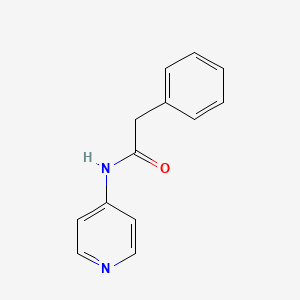

N-(1,3-苯并二氧杂环-5-基甲基)-2-甲氧基-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide, typically involves processes such as acylation, metalation, and annulation. Directed metalation and reaction with methyl iodide have been employed to achieve high yields in the synthesis of related benzamide compounds, showcasing the synthetic flexibility and utility of these processes in creating complex benzamide structures (Reitz & Massey, 1990).

Molecular Structure Analysis

Studies on related benzamide compounds have emphasized the importance of molecular structure determination via techniques such as X-ray diffraction and DFT calculations. These analyses provide insights into the effects of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, highlighting the influence of these interactions on the overall structure of benzamide derivatives (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide compounds can lead to a variety of products depending on the reactants and conditions used. For instance, the cyclization of N-methyl-thiobenzamides with benzoyl chlorides results in quinazoline-thiones, illustrating the reactivity and functional group transformations achievable with benzamide derivatives (Hanusek et al., 2006).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and stability, are crucial for their practical application and handling. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can provide information on the thermal stability of these compounds, essential for understanding their behavior under various conditions.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards different chemical reagents, play a significant role in their chemical behavior and potential applications. The formation of stable structures through hydrogen bonding, as seen in benzimidazole cavitands, exemplifies the intricate chemical properties and selective recognition capabilities of benzamide-based compounds (Choi et al., 2005).

科学研究应用

Sigma-2受体探针

- 苯甲酰胺类似物的研究促进了新型sigma-2受体探针的开发。例如,[3H]N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺及其类似物已被合成并评估了其在体外与sigma-2受体的结合亲和力。这些研究有助于理解sigma受体在各种生理过程和疾病中的作用(Xu等人,2005)。

对MRSA的杀菌活性

- 开发新的杀菌剂对于对抗耐甲氧西林金黄色葡萄球菌(MRSA)至关重要。对取代苯甲酰胺的研究,例如5-氯-2-羟基-N-[(2S)-3-甲基-1-氧代-1-{[4-(三氟甲基)苯基]氨基}丁-2-基]苯甲酰胺,已显示出对MRSA菌株有希望的结果,证明了苯甲酰胺衍生物在抗生素研究中的潜力(Zadrazilova等人,2015)。

黑色素瘤成像和治疗

- 苯甲酰胺衍生物也已探索用于黑色素瘤成像和治疗。放射性碘化的N-(2-二乙氨基乙基)苯甲酰胺衍生物已显示出高黑色素瘤摄取,表明它们在诊断和治疗黑色素瘤(一种以侵袭性著称的皮肤癌)中的潜力(Eisenhut等人,2000)。

血清素受体示踪剂

- 在神经科学研究中,开发血清素-5HT2-受体的放射性碘化配体对于理解血清素在大脑功能和疾病中的作用非常重要。对4-氨基-N-[1-[3-(4-氟苯氧基)丙基]-4-甲基-4-哌啶基]-2-甲氧基-苯甲酰胺等化合物的研究促进了伽马发射断层扫描的进步,有助于无创性地研究大脑血清素受体(Mertens等人,1994)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11-4-3-5-13(16(11)20-2)17(19)18-9-12-6-7-14-15(8-12)22-10-21-14/h3-8H,9-10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEFMCYJYKKYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668695 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)

![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)

![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)